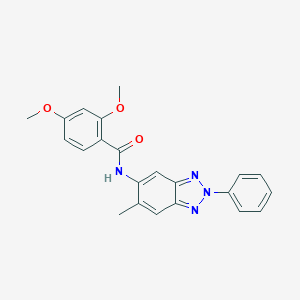
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, commonly known as BTT-1023, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is known to have a high affinity for the CD40 receptor, which is a key regulator of the immune system.
Aplicaciones Científicas De Investigación
BTT-1023 has been studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and transplant rejection. One of the key mechanisms of action of BTT-1023 is its ability to inhibit the CD40 receptor, which is involved in the activation of immune cells. By blocking this receptor, BTT-1023 has the potential to modulate the immune response and prevent the development of autoimmune disorders.
Mecanismo De Acción
BTT-1023 has been shown to bind to the CD40 receptor with high affinity, thereby blocking the interaction between CD40 and its ligand. This prevents the activation of immune cells and the subsequent production of pro-inflammatory cytokines. Additionally, BTT-1023 has been shown to induce regulatory T cells, which are important for maintaining immune tolerance.
Biochemical and Physiological Effects:
BTT-1023 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTT-1023 can inhibit the activation of immune cells and the production of pro-inflammatory cytokines. In vivo studies have shown that BTT-1023 can prevent the development of autoimmune disorders and reduce the severity of symptoms in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BTT-1023 is its high affinity for the CD40 receptor, which makes it a potent inhibitor of immune cell activation. Additionally, BTT-1023 has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of BTT-1023 is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the study of BTT-1023. One area of interest is the development of more potent and selective CD40 inhibitors. Additionally, BTT-1023 may have potential applications in the treatment of cancer, as CD40 is known to be overexpressed in many types of cancer. Finally, further studies are needed to determine the optimal dosing and administration of BTT-1023 for therapeutic use.
Conclusion:
In conclusion, BTT-1023 is a promising small molecule inhibitor with potential therapeutic applications in a variety of diseases. Its ability to inhibit the CD40 receptor and modulate the immune response makes it an attractive candidate for the treatment of autoimmune disorders, cancer, and transplant rejection. Further studies are needed to fully elucidate its mechanism of action and determine its optimal use in therapeutic settings.
Métodos De Síntesis
The synthesis of BTT-1023 involves the reaction of 2,4-dimethoxybenzoyl chloride with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield BTT-1023 as a white solid.
Propiedades
Fórmula molecular |
C22H20N4O3 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-11-19-20(25-26(24-19)15-7-5-4-6-8-15)13-18(14)23-22(27)17-10-9-16(28-2)12-21(17)29-3/h4-13H,1-3H3,(H,23,27) |
Clave InChI |
RGVUSCDUZDWMEO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243646.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B243648.png)
![3-chloro-4-methyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243649.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243653.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243656.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)